molecular formula C25H26N4O5 B4138991 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

Cat. No. B4138991
M. Wt: 462.5 g/mol
InChI Key: QOZHRBKIHPJDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide, also known as PNU-142633, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide involves the inhibition of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is involved in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that is important for cell growth and survival. By inhibiting PDE5, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide increases the levels of cGMP, which in turn inhibits the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit platelet aggregation, which is a process that is involved in blood clotting. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide has been shown to have vasodilatory effects, which can help to lower blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential use in cancer treatment. In addition, the synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in preclinical and clinical studies. However, one limitation of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide is that its mechanism of action is not fully understood, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide. One area of focus is the optimization of the synthesis method to produce higher yields and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound, which may provide insights into its potential use in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide in humans, which will be an important step in determining its potential use as a cancer treatment.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-17(2)25(31)28-14-12-27(13-15-28)21-9-4-3-8-20(21)26-24(30)23-11-10-22(34-23)18-6-5-7-19(16-18)29(32)33/h3-11,16-17H,12-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZHRBKIHPJDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

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